1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
1-Methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The pyrazole core is a common motif in various pharmacologically active compounds and is known for its ability to interact with a range of biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of 1-methyl-1H-pyrazole-3-carboxamide derivatives, various synthetic routes have been explored. For instance, the synthesis of novel 1H-pyrazole-3-carboxamide derivatives with anticancer activity involved a series of chemical reactions starting from the corresponding carboxylic acid or acid chloride, followed by amide formation . The synthesis of these compounds is typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structures.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined, revealing the presence of supramolecular hydrogen bonding patterns that contribute to the stability of the crystal structure . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated, showing a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization and tautomerism. The functionalization reactions of pyrazole carboxylic acids and their derivatives have been studied, leading to the formation of new compounds with potential biological activities . Tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible forms, has also been observed in pyrazole derivatives. For instance, the tautomerism of 1H-pyrazole-3-(N-tert-butyl)carboxamide was studied in both the solid state and in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are important for their potential applications. The thermal stability of these compounds can be assessed using thermogravimetric analysis, as demonstrated for 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was found to be stable up to 190°C . Additionally, the nonlinear optical properties of pyrazole derivatives can be investigated based on their polarizability and hyperpolarizability values, which are relevant for materials science applications .
Scientific Research Applications
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Methods of Application: The compounds were synthesized and their antifungal activities were tested using an in vitro mycelia growth inhibition assay .
- Results: Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Antiproliferative Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were synthesized and their antiproliferative activities were evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system .
- Methods of Application: The compounds were synthesized and their antiproliferative activities were evaluated using the xCELLigence system .
- Results: Compound 16 showed the highest activity among the synthesized compounds with 64.10%, while the starting compound 4 showed the highest at all with 80.82% .
Inhibitor of Protein Glycation
- Scientific Field: Biochemistry
- Application Summary: Pyrazole derivatives, including 1-methyl-1H-pyrazole-3-carboxamide, have been described as inhibitors of protein glycation .
- Methods of Application: The compounds are tested for their ability to inhibit the glycation of proteins .
- Results: The results of these studies are not specified in the source .
NSAIDs
- Scientific Field: Pharmacology
- Application Summary: Several pyrazole-containing moieties, including 1-methyl-1H-pyrazole-3-carboxamide, have found their therapeutic application clinically as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .
- Methods of Application: These compounds are used in the treatment of conditions like pain, fever, and inflammation .
- Results: The results of these applications are not specified in the source .
Synthesis of Azapentalenes
- Scientific Field: Organic Chemistry
- Application Summary: The amine group of 1-methyl-1H-pyrazole-3-carboxamide can be used in the synthesis of azapentalenes .
- Methods of Application: The amine group is used in a ring closure reaction by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
- Results: The results of these applications are not specified in the source .
Antidepressant
- Scientific Field: Pharmacology
- Application Summary: Pyrazole derivatives, including 1-methyl-1H-pyrazole-3-carboxamide, have been described as antidepressants .
- Methods of Application: These compounds are used in the treatment of depression .
- Results: The results of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMXZFYDNXILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541493 | |
Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-3-carboxamide | |
CAS RN |
89179-62-4 | |
Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89179-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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